molecular formula C10H11N5NaO6P B7799051 sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Cat. No.: B7799051
M. Wt: 351.19 g/mol
InChI Key: BXJBFCKTIWRKMQ-MCDZGGTQSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxy-3-methoxymandelic acid involves the hydroxylation and methoxylation of mandelic acid. The synthetic route typically includes the use of protective groups to ensure selective functionalization of the mandelic acid backbone. The reaction conditions often involve the use of catalysts and specific temperature controls to achieve the desired product.

Industrial Production Methods

Industrial production of 4-Hydroxy-3-methoxymandelic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of 4-Hydroxy-3-methoxyphenylmethanol.

    Substitution: Formation of various substituted mandelic acid derivatives.

Scientific Research Applications

4-Hydroxy-3-methoxymandelic acid is extensively used in scientific research, particularly in the following fields:

    Chemistry: As a precursor in the synthesis of complex organic molecules.

    Biology: To study the metabolic pathways of catecholamines.

    Medicine: As a biomarker for diagnosing certain medical conditions related to catecholamine metabolism.

    Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxymandelic acid involves its role as a metabolite in the breakdown of catecholamines such as epinephrine and norepinephrine. The hydroxyl and methoxy functional groups attached to the mandelic acid backbone play a crucial role in its activity as a biomarker .

Comparison with Similar Compounds

Similar Compounds

    Vanillylmandelic acid: Another metabolite of catecholamines with a similar structure but different functional groups.

    Homovanillic acid: A related compound used as a biomarker for dopamine metabolism.

Uniqueness

4-Hydroxy-3-methoxymandelic acid is unique due to its specific role in the metabolism of epinephrine and norepinephrine, making it a valuable biomarker for studying these pathways. Its structure, featuring both hydroxyl and methoxy groups, distinguishes it from other similar compounds .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBFCKTIWRKMQ-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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